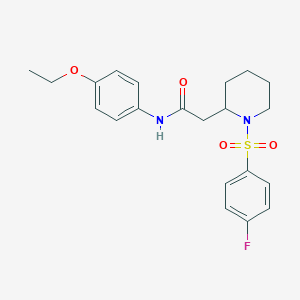
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPA belongs to the class of piperidine derivatives and has been shown to exhibit significant biological activity, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to bind to certain receptors in the body, including the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various studies. For example, this compound has been shown to reduce the production of inflammatory cytokines and chemokines in vitro, suggesting that it may have anti-inflammatory effects. Additionally, this compound has been shown to reduce the severity of inflammation in animal models of arthritis, further supporting its potential as a therapeutic agent.
実験室実験の利点と制限
One of the primary advantages of using N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide in lab experiments is its well-characterized chemical structure and known mechanism of action. This makes it a useful tool for investigating the effects of specific biochemical pathways and receptors in the body. However, one limitation of using this compound is that it may not accurately reflect the effects of other compounds or drugs that act through different mechanisms.
将来の方向性
There are many potential future directions for research involving N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. One area of investigation could be the development of this compound analogs with improved potency or selectivity for specific receptors or enzymes. Additionally, further studies could investigate the potential therapeutic applications of this compound for other diseases, such as cancer or neurological disorders. Finally, studies could investigate the potential use of this compound as a tool for investigating the role of specific biochemical pathways and receptors in the body.
合成法
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method of synthesis involves the reaction of 4-ethoxybenzaldehyde with piperidine in the presence of a catalyst to form 4-ethoxyphenylpiperidine. This product is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of investigation has been its potential as a therapeutic agent for various diseases. For example, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKOWVRFFZEGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)




![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)

![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)